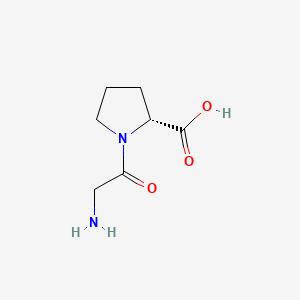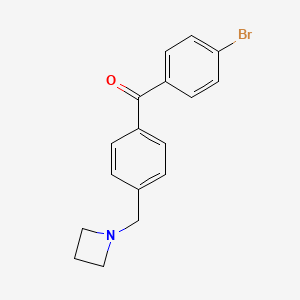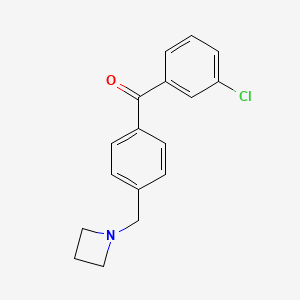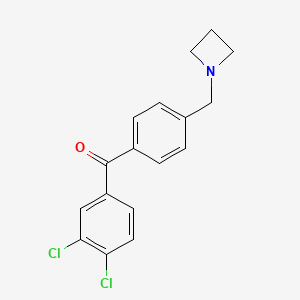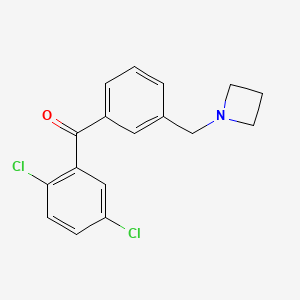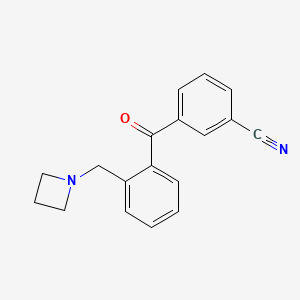![molecular formula C11H12ClNO3S B1292477 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid CAS No. 21056-72-4](/img/structure/B1292477.png)
2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{2-[(Acetylamino)sulfonyl]-4-chlorophenyl}acetamide” has a linear formula of C10H11ClN2O4S . Another related compound is “2-Acetylamino-4-chlorophenol” with a molecular formula of C8H8ClNO2 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For “N-{2-[(Acetylamino)sulfonyl]-4-chlorophenyl}acetamide”, the SMILES string is O=S(C1=C(NC©=O)C=CC(Cl)=C1)(NC©=O)=O .Applications De Recherche Scientifique
- Application Summary : Boronic acids and their esters, which have a similar structure to the compound you mentioned, are highly considered for the design of new drugs and drug delivery devices .
- Methods of Application : These compounds are used as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
- Results or Outcomes : The rate of reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
- Application Summary : A compound similar to the one you mentioned, 4-cyano-4 [(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA), has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light .
- Methods of Application : The polymerization process was carried out under green light (λmax = 530 nm). The surfactant loading was a crucial parameter .
- Results or Outcomes : Under suitable conditions, the polymerization proceeded to high conversion with good control/livingness, generating polymeric nanoparticles in the approximate diameter range of 100–200 nm .
Scientific Field
Scientific Field
- Application Summary : 2,4-Dichlorophenoxyacetic acid, a compound with a similar structure, is one of the most widely used broadleaf herbicides in the world .
- Methods of Application : It was prepared from 2,4-dichlorophenol and chloroacetic acid .
- Results or Outcomes : It was developed as a major herbicide during World War II and is still in use today .
- Application Summary : Compounds similar to the one you mentioned have been used in the preparation of some acetylated, reduced, and oxidized derivatives of 2,4-diaminotoluene and 2,6-dinitrotoluene .
- Methods of Application : These compounds were prepared from 4-acetylamino-2-nitrotoluene and 2,6-dinitrotoluene, respectively, by reduction with zinc dust and NH4Cl .
- Results or Outcomes : The resulting compounds have potential applications in various fields of organic chemistry .
Scientific Field
Scientific Field
- Application Summary : While the specific applications of “2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid” in bioprocessing are not detailed, compounds with similar structures are often used in various bioprocessing applications .
- Methods of Application : The methods of application in bioprocessing can vary widely depending on the specific process and the role of the compound .
- Results or Outcomes : The outcomes can also vary widely, but the use of these compounds often contributes to the efficiency and effectiveness of the bioprocessing .
- Application Summary : Compounds similar to the one you mentioned have been used in the preparation of some acetylated, reduced, and oxidized derivatives of 2,4-diaminotoluene and 2,6-dinitrotoluene .
- Methods of Application : These compounds were prepared from 4-acetylamino-2-nitrotoluene and 2,6-dinitrotoluene, respectively, by reduction with zinc dust and NH4Cl .
- Results or Outcomes : The resulting compounds have potential applications in various fields of organic chemistry .
Scientific Field
Scientific Field
Propriétés
IUPAC Name |
2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIHHVVSWNGRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633960 |
Source


|
| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid | |
CAS RN |
21056-72-4 |
Source


|
| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

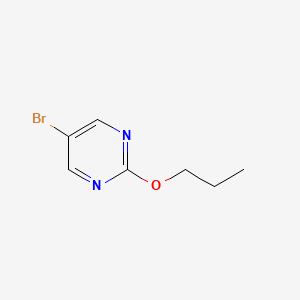

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
